molecular formula C10H12N2O4 B14437291 Ethyl methyl(4-nitrophenyl)carbamate CAS No. 80179-76-6

Ethyl methyl(4-nitrophenyl)carbamate

Cat. No.: B14437291
CAS No.: 80179-76-6
M. Wt: 224.21 g/mol
InChI Key: RTXBPPPBGFXUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl methyl(4-nitrophenyl)carbamate is a synthetic carbamate derivative featuring both ethyl and methyl substituents on the carbamate group, with a 4-nitrophenyl aromatic moiety. Carbamates are widely studied for their pesticidal, pharmaceutical, and biochemical applications due to their acetylcholinesterase-inhibiting properties and structural versatility . These compounds are synthesized via reactions between chloroformate derivatives and nitro-substituted anilines, often yielding crystalline solids with distinct physicochemical properties .

Properties

CAS No.

80179-76-6

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

ethyl N-methyl-N-(4-nitrophenyl)carbamate

InChI

InChI=1S/C10H12N2O4/c1-3-16-10(13)11(2)8-4-6-9(7-5-8)12(14)15/h4-7H,3H2,1-2H3

InChI Key

RTXBPPPBGFXUPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl(4-nitrophenyl)-, ethyl ester typically involves the reaction of 4-nitrophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with methylamine to yield the final product .

Industrial Production Methods

In industrial settings, the production of carbamic acid, methyl(4-nitrophenyl)-, ethyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl(4-nitrophenyl)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, methyl(4-nitrophenyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, methyl(4-nitrophenyl)-, ethyl ester involves its interaction with specific molecular targets. For example, the nitrophenyl group can participate in electron transfer reactions, while the carbamate structure can interact with enzymes and proteins. These interactions can lead to various biological effects, including enzyme inhibition and modulation of biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The substitution pattern (methyl vs. ethyl) and nitro-group positioning significantly influence solubility, stability, and reactivity. For example:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features
Methyl (4-nitrophenyl)carbamate C₈H₈N₂O₄ 196.16 Not reported Methyl carbamate + 4-nitrophenyl group
O-Ethyl-N-(4-nitrophenyl)carbamate C₉H₁₀N₂O₄ 210.19 129–130 Ethyl carbamate + 4-nitrophenyl group
Ethyl carbamate (Urethane) C₃H₇NO₂ 89.09 48–50 Simple ethyl carbamate
  • O-Ethyl-N-(4-nitrophenyl)carbamate (CAS 37689-86-4) shows a higher molecular weight and melting point (129–130°C), attributed to the ethyl group’s increased van der Waals interactions .

Toxicity and Carcinogenicity

  • Ethyl Carbamates: Ethyl carbamate (urethane) is a Group 2A carcinogen (IARC), inducing tumors in multiple organs (e.g., lung, liver) in rodents due to metabolic activation to genotoxic vinyl carbamate .
  • Methyl Carbamates: Methyl carbamates are generally non-genotoxic, as the methyl group resists metabolic conversion to carcinogenic epoxides or aniline derivatives .
  • Nitro-Substituted Carbamates: The 4-nitrophenyl group may enhance reactivity and toxicity. For example, vinyl carbamate (a nitro analog) is 10–100× more carcinogenic than ethyl carbamate in mice, highlighting the nitro group’s role in metabolic activation .

Data Table: Key Comparative Metrics

Parameter Ethyl Carbamate Methyl Carbamate Vinyl Carbamate
Carcinogenicity Class (IARC) Group 2A Not classified Group 1B (proposed)
Mutagenicity (Salmonella TA100) Weak (metabolite-dependent) Non-mutagenic Strong
AChE Inhibition Moderate Moderate High
Typical Applications Pesticides, Lab Anesthesia Pharmaceuticals Carcinogenicity Research

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.